molecular formula C16H17N B14279614 Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- CAS No. 129762-45-4

Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-

Cat. No.: B14279614
CAS No.: 129762-45-4
M. Wt: 223.31 g/mol
InChI Key: FJZXLTGNJMUUFM-UHFFFAOYSA-N
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Description

Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of three methyl groups at the 2, 2, and 4 positions of the 1,2-dihydroisoquinoline structure .

Preparation Methods

The synthesis of Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium, can be employed to form the isoquinoline structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- can be compared with other isoquinoline derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the isoquinoline class in chemistry and related fields.

Properties

CAS No.

129762-45-4

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2,2,4-trimethyl-1H-benzo[f]isoquinoline

InChI

InChI=1S/C16H17N/c1-11-13-9-8-12-6-4-5-7-14(12)15(13)10-16(2,3)17-11/h4-9H,10H2,1-3H3

InChI Key

FJZXLTGNJMUUFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CC2=C1C=CC3=CC=CC=C23)(C)C

Origin of Product

United States

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